N,N'-Diacetylsulfanilamide
Overview
Description
N,N’-Diacetylsulfanilamide is a sulfonamide derivative with the molecular formula C10H12N2O4S and a molecular weight of 256.28 g/mol . It is a white to almost white crystalline powder that is primarily used in biochemical research . The compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific fields.
Scientific Research Applications
N,N’-Diacetylsulfanilamide has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
N,N’-Diacetylsulfanilamide, also known as N-((4-Acetamidophenyl)sulfonyl)acetamide, N-[4-(acetylsulfamoyl)phenyl]acetamide, or N-((4-(Acetylamino)phenyl)sulphonyl)acetamide, is a type of sulfonamide. Sulfonamides primarily target the enzyme dihydropteroate synthase, which plays a crucial role in the synthesis of folic acid in bacteria .
Mode of Action
N,N’-Diacetylsulfanilamide inhibits the enzyme dihydropteroate synthase, thereby preventing the synthesis of dihydrofolic acid, a precursor of folic acid. This inhibition disrupts the production of folic acid in bacteria, which is essential for their growth and multiplication .
Biochemical Pathways
The action of N,N’-Diacetylsulfanilamide affects the folate pathway in bacteria. By inhibiting the enzyme dihydropteroate synthase, it prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid. This disruption in the folate pathway leads to a deficiency of folic acid in bacteria, which is necessary for the synthesis of nucleic acids and the growth and multiplication of bacteria .
Pharmacokinetics
Like other sulfonamides, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of N,N’-Diacetylsulfanilamide’s action is the inhibition of bacterial growth and multiplication. By disrupting the synthesis of folic acid, an essential component for bacterial survival, it effectively controls bacterial infections .
Action Environment
The action of N,N’-Diacetylsulfanilamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution. Additionally, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Diacetylsulfanilamide can be synthesized through the acetylation of sulfanilamide. The process involves the reaction of sulfanilamide with acetic anhydride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of N,N’-Diacetylsulfanilamide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N,N’-Diacetylsulfanilamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield sulfanilamide and acetic acid.
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions, typically at elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products Formed:
Hydrolysis: Sulfanilamide and acetic acid.
Oxidation: Sulfonic acid derivatives.
Substitution: Various substituted sulfanilamide derivatives.
Comparison with Similar Compounds
Sulfanilamide: The parent compound of N,N’-Diacetylsulfanilamide, known for its antibacterial properties.
N-Acetylsulfanilamide: A monoacetylated derivative with similar but less potent antibacterial activity.
Sulfonamide Derivatives: Various derivatives with modifications to the sulfonamide group, each exhibiting unique properties and applications.
Uniqueness: N,N’-Diacetylsulfanilamide is unique due to its dual acetylation, which enhances its stability and modifies its biological activity compared to its parent compound, sulfanilamide . This modification allows for specific interactions with biological targets, making it a valuable tool in biochemical research and drug development .
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c1-7(13)11-9-3-5-10(6-4-9)17(15,16)12-8(2)14/h3-6H,1-2H3,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJJPFRVBNFIBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204810 | |
Record name | N-((4-(Acetylamino)phenyl)sulphonyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5626-90-4 | |
Record name | N-[[4-(Acetylamino)phenyl]sulfonyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5626-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-((4-(Acetylamino)phenyl)sulfonyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005626904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC402278 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402278 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-((4-(Acetylamino)phenyl)sulphonyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[[4-(acetylamino)phenyl]sulphonyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.607 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-((4-(ACETYLAMINO)PHENYL)SULFONYL)ACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C2674GI56 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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